molecular formula C13H9NO3 B6204241 3-benzoylpyridine-4-carboxylic acid CAS No. 74975-28-3

3-benzoylpyridine-4-carboxylic acid

Cat. No.: B6204241
CAS No.: 74975-28-3
M. Wt: 227.2
InChI Key:
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Description

3-Benzoylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a benzoyl group attached to the third position of the pyridine ring and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoylpyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with benzoyl chloride under specific conditions. One common method is the Friedel-Crafts acylation of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 3-hydroxy-pyridine-4-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, 3-hydroxy-pyridine-4-carboxylic acid, and various substituted pyridine derivatives.

Scientific Research Applications

3-Benzoylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzoylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, enhancing the binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the benzoyl group, making it less hydrophobic and potentially less active in certain biological assays.

    3-Benzoylpyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position, which may alter its reactivity and binding properties.

    Benzoylpyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties.

Uniqueness

3-Benzoylpyridine-4-carboxylic acid is unique due to the specific positioning of the benzoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

74975-28-3

Molecular Formula

C13H9NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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